molecular formula C17H11ClFNO B5748292 N-(4-chloro-2-fluorophenyl)-1-naphthamide

N-(4-chloro-2-fluorophenyl)-1-naphthamide

Cat. No. B5748292
M. Wt: 299.7 g/mol
InChI Key: LXZUCEHECWIINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-1-naphthamide, also known as CFN, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CFN is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-(4-chloro-2-fluorophenyl)-1-naphthamide exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the kinase. This binding prevents the phosphorylation of downstream substrates, thereby inhibiting the activity of CK2. The inhibition of CK2 by N-(4-chloro-2-fluorophenyl)-1-naphthamide has been shown to have a wide range of effects on cellular processes, including the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-1-naphthamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-chloro-2-fluorophenyl)-1-naphthamide inhibits the activity of CK2 in a dose-dependent manner, with IC50 values in the low micromolar range. In vivo studies have shown that N-(4-chloro-2-fluorophenyl)-1-naphthamide inhibits the growth of tumor cells in animal models, suggesting that it may have potential therapeutic applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-fluorophenyl)-1-naphthamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CK2, which makes it an ideal tool for studying the role of CK2 in various cellular processes. Additionally, N-(4-chloro-2-fluorophenyl)-1-naphthamide is relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, there are also some limitations to the use of N-(4-chloro-2-fluorophenyl)-1-naphthamide in lab experiments. For example, N-(4-chloro-2-fluorophenyl)-1-naphthamide has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-(4-chloro-2-fluorophenyl)-1-naphthamide. One area of research is the development of more potent and selective inhibitors of CK2. Another area of research is the identification of downstream substrates of CK2 and the elucidation of their role in cellular processes. Additionally, there is a need for further studies to determine the potential therapeutic applications of N-(4-chloro-2-fluorophenyl)-1-naphthamide in the treatment of cancer and other diseases. Finally, there is a need for studies to determine the safety and toxicity of N-(4-chloro-2-fluorophenyl)-1-naphthamide in vivo, which will be important for the development of potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-chloro-2-fluorophenyl)-1-naphthamide involves the condensation of 4-chloro-2-fluoroaniline with 1-naphthoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. The resulting product is purified by column chromatography using a silica gel column and eluting with a mixture of organic solvents.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-1-naphthamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(4-chloro-2-fluorophenyl)-1-naphthamide is as a tool compound for studying the role of CK2 in various cellular processes. CK2 is a ubiquitous protein kinase that is involved in the regulation of a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. N-(4-chloro-2-fluorophenyl)-1-naphthamide has been shown to be a potent and selective inhibitor of CK2, which makes it an ideal tool for studying the role of CK2 in these processes.

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFNO/c18-12-8-9-16(15(19)10-12)20-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZUCEHECWIINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196267
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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